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molecular formula C13H17NO B8688597 3',4'-Dimethyl-3-dimethylaminoacrylophenone

3',4'-Dimethyl-3-dimethylaminoacrylophenone

Cat. No. B8688597
M. Wt: 203.28 g/mol
InChI Key: SLLJLNGZUQJZCR-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 4.06 g. of 3',4'-dimethyl-3-dimethylaminoacrylophenone and 3.10 g. of ethyl 3-aminopyrazole-4-carboxylate in 25 ml. of glacial acetic acid is refluxed for 6 hours. The desired compound is recovered as in previous examples except that the compound as first observed is amorphous and then crystallizes on standing in the crystallization solvent, m.p. 187°-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH:10]=[CH:11][N:12]([CH3:14])C)[CH:5]=[CH:6][C:7]=1[CH3:8].N[C:17]1[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=C[NH:19][N:18]=1>C(O)(=O)C>[C:4]1([C:9]2[N:19]3[N:18]=[CH:17][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[C:14]3[N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1C)C(C=CN(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.06 g

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=C(C=C1)C)C)C1=CC=NC=2N1N=CC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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